molecular formula C16H12Cl2N2O2S2 B2753484 2,3-dichloro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide CAS No. 1798661-21-8

2,3-dichloro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide

Cat. No.: B2753484
CAS No.: 1798661-21-8
M. Wt: 399.3
InChI Key: QTPZLWXTJFNGHB-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a phenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-aminothiazole with appropriate chlorinated benzene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are often used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as chlorination, sulfonation, and coupling reactions, all of which are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2,3-dichloro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,3-dichloro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide: Unique due to its specific substitution pattern and combination of functional groups.

    2,4-dichloro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.

    This compound: Another related compound with potential differences in solubility and stability

Uniqueness

The uniqueness of this compound lies in its specific combination of a thiazole ring, chlorinated phenyl group, and benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,3-dichloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S2/c1-10-19-14(9-23-10)11-5-2-3-7-13(11)20-24(21,22)15-8-4-6-12(17)16(15)18/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPZLWXTJFNGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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